5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(thiophen-2-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S4/c10-6-8-9-7(13-6)12-4-5-2-1-3-11-5/h1-3H,4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQNJUGIPMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200033 | |
| Record name | 5-[(2-Thienylmethyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852956-31-1 | |
| Record name | 5-[(2-Thienylmethyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852956-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Thienylmethyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization using dehydrating agents like phosphorus oxychloride (POCl3) . The compound can undergo several chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : The thiadiazole ring can be reduced to yield corresponding amines.
- Substitution : Nucleophilic substitution reactions can occur at the thiadiazole ring.
These properties enhance its versatility and potential for diverse applications.
Medicinal Chemistry
5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is being investigated for its antimicrobial , antifungal , and anticancer properties. Research has shown that derivatives of thiadiazoles exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that certain synthesized thiadiazoles showed promising results against HepG-2 and A-549 cancer cell lines, with IC50 values indicating effective cytotoxicity . The mechanism of action is believed to involve interaction with biological macromolecules, leading to inhibition or modulation of their activity.
Agriculture
In agricultural research, this compound is explored for its potential use as a pesticide or herbicide . Its ability to interact with biological targets makes it a candidate for developing new agrochemicals that can effectively manage pests while minimizing environmental impact .
Materials Science
The compound's unique electronic and optical properties make it attractive for applications in materials science. Researchers are exploring its potential in developing novel materials that could be utilized in electronic devices or sensors due to its structural characteristics .
Anticancer Activity
A notable study synthesized a series of 1,3,4-thiadiazoles as potential antitumor agents. The synthesized compounds were tested against HepG-2 and A-549 cell lines, revealing that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like cisplatin . Molecular docking studies further supported these findings by demonstrating strong binding affinities to key enzymes involved in cancer progression.
Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicated that this compound could serve as a basis for developing new antimicrobial agents capable of overcoming resistance issues faced by conventional antibiotics .
Mechanism of Action
The mechanism of action of 5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,3,4-thiadiazole scaffold is highly versatile, and modifications at positions 2 and 5 significantly alter physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Key Observations
- Electron-Withdrawing Groups (e.g., Nitro): Derivatives like 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol exhibit enhanced antibacterial activity compared to alkyl or amino-substituted analogs, likely due to increased electrophilicity and membrane penetration .
- Thiophene vs.
- Amino vs. Sulfanyl Groups: AMT (5-amino derivative) shows superior corrosion inhibition due to strong chemisorption via amine and thiol groups, whereas sulfanyl-substituted derivatives may prioritize redox reactivity .
Structure-Activity Relationship (SAR) Trends
- Antimicrobial Activity : Nitro and halogen substituents improve activity, while alkyl chains reduce potency .
- Corrosion Inhibition: Amino and thiol groups are critical for metal surface adsorption, as seen in AMT .
- Enzyme Inhibition: Ethylamino derivatives show acetylcholinesterase inhibition, suggesting amino groups enhance target specificity .
Biological Activity
5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a thiophene moiety enhances its biological activity by influencing interactions with various biological targets.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have shown efficacy against various bacteria and fungi. Studies demonstrate that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as yeast-like fungi. For instance, compounds derived from 1,3,4-thiadiazole have been reported to exhibit moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Several studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For example, compounds have been shown to induce apoptosis in cancer cell lines by targeting key signaling pathways involved in cell proliferation. A study found that certain thiadiazole derivatives exhibited cytotoxicity comparable to cisplatin against various cancer cell lines .
- Anti-inflammatory Effects : Thiadiazole derivatives have been investigated for their anti-inflammatory properties. Research indicates that some compounds can significantly reduce paw edema in animal models, suggesting potential for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit nitric oxide synthase (NOS) isoforms, leading to reduced inflammation and improved outcomes in models of inflammatory diseases .
- DNA/RNA Interaction : Some studies suggest that thiadiazoles can interfere with nucleic acid synthesis, thereby inhibiting cancer cell proliferation. This interaction is crucial for the development of anticancer agents targeting rapidly dividing cells .
- Receptor Modulation : Thiadiazoles may also function as antagonists at various receptors involved in tumorigenesis and inflammatory responses. This receptor modulation can lead to altered cellular signaling pathways that promote therapeutic effects .
Case Studies and Research Findings
Several notable studies have provided insights into the efficacy of thiadiazole derivatives:
- Antibacterial Activity Study : A study evaluated a series of 5-substituted 1,3,4-thiadiazoles against S. aureus and E. coli, revealing significant inhibition rates (up to 85% against C. albicans) for certain compounds .
- Anticancer Evaluation : Research on a new class of thiadiazoles demonstrated potent antiproliferative effects against human lung cancer cells, with some derivatives showing ID50 values lower than those of established chemotherapeutics like cisplatin .
- Anti-inflammatory Research : A series of thiadiazole compounds were tested for their ability to inhibit paw edema in animal models compared to indomethacin, with several exhibiting significant anti-inflammatory activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivatives | Efficacy/Findings |
|---|---|---|
| Antibacterial | 5-substituted 1,3,4-thiadiazoles | Moderate to good activity against S. aureus and E. coli |
| Anticancer | Various thiadiazoles | Significant cytotoxicity against lung cancer cells; lower ID50 than cisplatin |
| Anti-inflammatory | Selected thiadiazoles | Significant reduction in paw edema compared to indomethacin |
Q & A
Q. What are the standard synthetic routes for synthesizing 5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol?
The compound is typically synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions to form the 1,3,4-thiadiazole-2-thiol core.
- Step 2 : Alkylation of the thiol group using thiophen-2-ylmethyl halides in the presence of a base (e.g., NaOH) to introduce the sulfanyl substituent.
Reaction optimization often involves adjusting solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) to enhance yield and purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H-NMR and IR spectroscopy : To verify functional groups (e.g., thiol, thiadiazole ring) and substituent positions.
- Elemental analysis : To confirm molecular formula accuracy.
- TLC : To assess purity and monitor reaction progress.
Advanced techniques like X-ray crystallography (for crystalline derivatives) provide definitive structural confirmation .
Q. What biological activities are commonly associated with 1,3,4-thiadiazole derivatives like this compound?
1,3,4-Thiadiazoles exhibit broad pharmacological potential, including:
- Antimicrobial activity : Disruption of bacterial cell membranes.
- Anticancer effects : Induction of apoptosis via enzyme modulation (e.g., carbonic anhydrase inhibition).
- Anticonvulsant properties : Interaction with neuronal ion channels.
These activities are attributed to the electron-rich thiadiazole core and sulfur-based substituents .
Advanced Research Questions
Q. How can researchers optimize alkylation conditions to accommodate diverse substituents on the thiadiazole core?
- Catalyst selection : Copper catalysts improve cross-coupling efficiency for sterically hindered alkylating agents.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature control : Lower temperatures (≤50°C) reduce side reactions for thermally sensitive substituents.
Methodological adjustments should be validated via HPLC or GC-MS to track byproduct formation .
Q. How should bioassays be designed to evaluate the antiproliferative effects of this compound?
- In vitro models : Use 60-cancer-cell-line panels (e.g., NCI-60) to screen for cytotoxicity.
- Dose-response studies : Test concentrations from 1 nM to 100 µM to determine IC50 values.
- Mechanistic assays : Pair with Western blotting (e.g., caspase-3 activation) or flow cytometry (apoptosis markers) to elucidate pathways.
Contrast results with positive controls like doxorubicin and validate via replicate experiments .
Q. How can contradictions in biological activity data across studies be reconciled?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., thiophene vs. phenyl groups) to isolate pharmacophores.
- Assay standardization : Normalize protocols (e.g., cell culture conditions, incubation times) to reduce variability.
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like solvent choice (DMSO vs. saline) .
Q. What role does X-ray crystallography play in confirming the structural configuration of this compound?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Validate thiadiazole-thiophene connectivity (e.g., C–S bond distances ≈1.7–1.8 Å).
- Torsional angles : Confirm spatial arrangement of substituents (e.g., thiophen-2-ylmethyl orientation).
- Packing diagrams : Reveal intermolecular interactions (e.g., π-π stacking) influencing stability.
Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts .
Q. How can computational approaches like molecular docking enhance the study of this compound’s bioactivity?
- Target identification : Dock the compound into enzyme active sites (e.g., EGFR kinase) using software like AutoDock Vina.
- Binding affinity prediction : Calculate ΔG values to rank derivatives for synthesis priority.
- Dynamic simulations : Perform MD simulations (>100 ns) to assess ligand-protein stability.
Validate predictions with in vitro assays and refine models using crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
